2-(ethylsulfonyl)-N-phenylbenzamide
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Overview
Description
2-(Ethylsulfonyl)-N-phenylbenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethylsulfonyl group attached to a benzamide structure, with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-phenylbenzamide typically involves the reaction of ethylsulfonyl chloride with N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Ethylsulfonyl Chloride with N-Phenylbenzamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amines or other reduced products
Substitution: Various substituted benzamides
Scientific Research Applications
2-(Ethylsulfonyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with biological molecules, leading to inhibition or modulation of their activity. The compound may target enzymes, receptors, or other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
2-(Ethylsulfonyl)-N-phenylbenzamide can be compared with other sulfonamide derivatives to highlight its uniqueness:
Similar Compounds: 2-(methylsulfonyl)-N-phenylbenzamide, 2-(propylsulfonyl)-N-phenylbenzamide
Uniqueness: The ethylsulfonyl group provides specific steric and electronic properties that can influence the compound’s reactivity and biological activity. Compared to its methyl and propyl analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C15H15NO3S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO3S/c1-2-20(18,19)14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
HBXJVKMRVVMGAM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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